4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid
Description
4-({[(Tert-Butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group attached via a methylene spacer to the 4-position of the piperidine ring, alongside a carboxylic acid group at the same position. This dual functionality makes it a versatile intermediate in organic synthesis, particularly in peptide mimetics and drug discovery. The Boc group serves as a protective moiety for the amine, enabling selective deprotection for further derivatization .
Properties
Molecular Formula |
C12H22N2O4 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)14-8-12(9(15)16)4-6-13-7-5-12/h13H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
YHKDRPDFHJHTMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of piperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .
Scientific Research Applications
4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and peptidomimetics.
Drug Development: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including inhibitors and receptor antagonists.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is structurally distinct from related piperidine derivatives due to the methylene spacer between the Boc-amino group and the piperidine ring. Below is a comparative analysis with notable analogs:
4-((tert-Butoxycarbonyl)Amino)Piperidine-4-Carboxylic Acid
- Molecular Formula : C₁₁H₂₀N₂O₄
- Molecular Weight : 244.29 g/mol .
- Higher steric hindrance near the carboxylic acid group compared to the target compound .
1-[(tert-Butoxy)Carbonyl]-4-(Methoxymethyl)Piperidine-4-Carboxylic Acid
- Structure : Methoxymethyl substituent at the 4-position.
- Molecular Formula: C₁₃H₂₃NO₅
- Molecular Weight : 273.33 g/mol .
- Key Differences: The methoxymethyl group introduces electron-donating effects, increasing lipophilicity. Lacks an amino group, limiting its utility in amide bond formation .
4-(4-Bromophenyl)-1-(tert-Butoxycarbonyl)Piperidine-4-Carboxylic Acid
- Structure : 4-Bromophenyl substituent at the 4-position.
- Molecular Formula: C₁₇H₂₂BrNO₄
- Molecular Weight : 384.26 g/mol .
- Key Differences :
Physicochemical Properties
Notes:
- The target compound’s methylene spacer may enhance solubility in polar solvents compared to the direct Boc-amino analog .
- Bromophenyl derivatives exhibit higher lipophilicity (LogP ~3.0), favoring membrane permeability but reducing aqueous solubility .
Reactivity Comparison :
- The target compound’s carboxylic acid is less sterically hindered than the direct Boc-amino analog, facilitating esterification or amidation reactions.
- Bromophenyl analogs are more suited for palladium-catalyzed cross-couplings .
Biological Activity
4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid, commonly referred to as N-Boc-Amino-Piperidinyl-1,1-Carboxylic Acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure includes a piperidine ring, which is a common motif in many biologically active compounds. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C₁₁H₂₀N₂O₄
- Molecular Weight : 244.29 g/mol
- CAS Number : 252720-31-3
- Synonyms : N-(Tert-butoxycarbonyl)-Amino-Piperidinyl-1,1-Carboxylic Acid; 4-(Boc-Amino)Piperidine-4-Carboxylic Acid
Research indicates that this compound exhibits several biological activities:
- Inhibition of Enzymatic Activity :
- Neuroprotective Effects :
- Antioxidant Properties :
Biological Activity Summary Table
Case Study 1: Neuroprotective Properties
In a study examining the neuroprotective properties of the compound, researchers treated cultured astrocytes with Aβ and assessed cell viability using MTT assays. The results indicated that treatment with 100 μM of the compound resulted in a cell viability increase from 43.78% (Aβ only) to 62.98% when co-treated with the compound, suggesting significant protective effects against Aβ-induced toxicity .
Case Study 2: In Vivo Efficacy
In vivo studies involving scopolamine-induced cognitive impairment in rats were conducted to evaluate the effectiveness of the compound in preventing memory deficits. While the compound showed some protective effects against oxidative stress markers, it did not demonstrate significant differences compared to established treatments like galantamine . This suggests that while promising, further optimization may be necessary for enhanced bioavailability and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
